(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
Description
(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile-containing compound characterized by an (R)-configured amino group attached to a propanenitrile backbone and a substituted phenyl ring bearing both fluorine and trifluoromethyl groups. The trifluoromethyl (CF₃) and fluorine substituents enhance lipophilicity and metabolic stability, while the nitrile group (-CN) may act as a hydrogen bond acceptor, influencing molecular interactions with biological targets .
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1 |
InChI Key |
GBALNZYXZXHKDU-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Techniques
The synthesis of this compound typically involves:
- Introduction of the Amino Group : The amino functionality is introduced via reductive amination or nucleophilic substitution reactions.
- Formation of the Nitrile Group : Cyanation reactions are employed to incorporate the nitrile group.
- Substituted Phenyl Ring Construction : Fluorine and trifluoromethyl substituents are added through halogenation or selective functionalization using fluorinating agents.
Key Steps in Synthesis
The preparation methods can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive Amination | Sodium cyanoborohydride or triacetoxyborohydride; aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) | Formation of the amino group |
| 2 | Cyanation | Alkyl halides with cyanide salts (e.g., sodium cyanide) under basic conditions | Introduction of nitrile group |
| 3 | Substituted Phenyl Ring Functionalization | Fluorinating agents like N-fluorobenzenesulfonimide (NFSI); trifluoromethylation using Togni reagents or Ruppert-Prakash reagents | Addition of fluorine and trifluoromethyl groups |
Detailed Reaction Conditions
Reductive Amination
The reductive amination process involves:
Cyanation
Cyanation employs:
Substituted Phenyl Ring Functionalization
To introduce fluorine and trifluoromethyl groups:
- Fluorination is achieved using electrophilic fluorinating agents such as NFSI.
- Trifluoromethylation utilizes Togni reagents in the presence of silver catalysts or bases like cesium carbonate.
Challenges in Synthesis
Some challenges associated with synthesizing this compound include:
- Selective Functionalization : Achieving regioselectivity during phenyl ring substitution can be difficult due to competing reactions.
- Handling Fluorinating Agents : These reagents are often highly reactive and require specialized equipment for safe handling.
- Purification : The presence of multiple functional groups necessitates advanced purification techniques such as column chromatography or recrystallization.
Analytical Characterization
After synthesis, the compound is characterized using:
Summary Table of Reagents and Conditions
| Reagent/Condition | Purpose | Example Usage |
|---|---|---|
| Sodium cyanoborohydride | Reductive amination | Stabilizes imines during amino group introduction |
| Sodium cyanide | Cyanation | Adds nitrile group |
| N-fluorobenzenesulfonimide (NFSI) | Fluorination | Introduces fluorine substituent |
| Togni reagent | Trifluoromethylation | Adds trifluoromethyl group |
| Dimethylformamide (DMF) | Solvent | Facilitates polar reactions |
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Etrasimod Arginine
- Structure : Contains a trifluoromethylphenyl group linked to a tetrahydrocyclopent[b]indole core via a methoxy group. The compound is formulated as an arginine salt to improve solubility .
- Comparison: Both compounds feature trifluoromethylphenyl groups, but etrasimod lacks the nitrile functionality and instead incorporates a carboxylate group.
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Structure : A heterocyclic compound with pyridine, thiazole, and carboxamide groups, along with sulfonyl and trifluoromethyl substituents .
- Both structures leverage fluorine/trifluoromethyl groups for enhanced membrane permeability, but the heterocyclic core of the patent compound may confer distinct pharmacokinetic properties .
Compounds with Nitrile Functionality
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- Structure: Aprepitant-related compound featuring a morpholino-triazolone core, bis(trifluoromethyl)phenyl groups, and a nitrile substituent .
- Comparison: The nitrile group in this compound is part of a triazolone ring system, whereas the target compound’s nitrile is directly attached to the propanenitrile backbone. Both compounds use trifluoromethyl groups for hydrophobic interactions, but the morpholino-triazolone scaffold may enhance binding to central nervous system targets compared to the simpler propanenitrile structure .
Physicochemical and Pharmacokinetic Properties
Research Findings and Trends
- Fluorine/Trifluoromethyl Impact : Both the target compound and analogs utilize fluorine/CF₃ groups to enhance metabolic stability and membrane penetration. The electron-withdrawing nature of these groups also reduces oxidative metabolism .
- Nitrile vs. However, carboxamides (e.g., in etrasimod) offer better solubility and hydrogen-bonding capacity for target engagement .
- Stereochemistry: The (R)-configuration of the amino group in the target compound may confer selectivity for chiral biological targets, a feature shared with aprepitant derivatives .
Biological Activity
(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a compound with significant biological activity, particularly in the context of medicinal chemistry. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C11H11F4N
- Molecular Weight : 265.2 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, enhancing its binding affinity to target proteins.
Biological Activity
- Inhibition of Enzymatic Activity : Studies indicate that compounds containing trifluoromethyl groups can inhibit key enzymes involved in various metabolic pathways. For instance, similar compounds have shown potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), which is crucial in regulating cellular processes such as metabolism and cell differentiation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential. Research has demonstrated that derivatives with similar structural features exhibit significant antibacterial activity against various pathogens, suggesting that this compound may possess similar properties .
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate a concentration-dependent cytotoxic effect, making it a candidate for further investigation in cancer therapy .
Case Study 1: GSK-3β Inhibition
A study focused on the structure-activity relationship (SAR) of compounds similar to this compound revealed that modifications at the phenyl ring significantly enhanced GSK-3β inhibition. The fluorine atoms increase electron-withdrawing capacity, thus improving binding interactions with the enzyme .
Case Study 2: Antimicrobial Efficacy
In a recent evaluation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications involving trifluoromethyl groups led to increased potency against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H11F4N |
| Molecular Weight | 265.2 g/mol |
| CAS Number | [specific CAS number] |
| GSK-3β IC50 | [IC50 value not provided] |
| Antimicrobial Activity | Yes |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic substitution reactions, forming derivatives useful in pharmaceutical synthesis.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acylation | Acetic anhydride, 80°C, 4h | N-Acetyl derivative | Yields ≥85% purity |
| Sulfonation | Sulfonyl chlorides, DCM, RT | Sulfonamide analogs | Requires base (e.g., pyridine) for proton scavenging |
Key Findings :
-
Acylation proceeds efficiently due to the amine's high nucleophilicity, even in sterically hindered environments.
-
Sulfonamide derivatives show enhanced stability in biological assays compared to parent compound.
Nitrile Group Transformations
The nitrile functionality undergoes hydrolysis, reduction, and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Primary amine (CH₂NH₂ group) |
| Cycloaddition | NaN₃, Cu(I), 60°C | Tetrazole derivatives |
Data Highlights :
-
Hydrolysis to carboxylic acid achieves 92% conversion under acidic conditions.
-
Tetrazole formation via [3+2] cycloaddition is regioselective, favoring the 1,5-disubstituted product.
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring reacts selectively under controlled electrophilic conditions:
| Position | Reagents | Products | Selectivity |
|---|---|---|---|
| Para to fluorine | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | Limited due to steric hindrance from CF₃ group |
| Meta to CF₃ | Br₂, FeBr₃ | Brominated analog | Dominant pathway (≥70% yield) |
Mechanistic Insight :
-
The trifluoromethyl group acts as a strong meta-directing deactivator, overriding the fluorine's ortho/para-directing effects.
-
Nitration requires low temperatures to avoid decomposition of the nitrile group.
Redox Reactions
The compound participates in oxidation and reduction pathways:
| Target Site | Reaction | Reagents | Outcome |
|---|---|---|---|
| Amine | Oxidation | KMnO₄, H₂SO₄ | Nitro group formation (via intermediate imine) |
| Nitrile | Reduction | LiAlH₄, THF | Primary amine (CH₂NH₂) with 88% efficiency |
Caution : Over-oxidation can degrade the aromatic ring; optimal conditions use dilute KMnO₄ at 25°C.
Salt Formation
The amine forms stable salts with acids, enhancing crystallinity for pharmaceutical applications:
| Acid | Molar Ratio | Solvent | Melting Point |
|---|---|---|---|
| HCl | 1:1 | EtOAc | 162–164°C |
| HBr | 1:1 | MeOH | 155–157°C |
Application : Hydrobromide salts exhibit improved bioavailability in preclinical models .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Nitrile Reactivity | Amine pKa | EAS Rate (Br₂) |
|---|---|---|---|
| Target (R)-isomer | High (k = 0.42 min⁻¹) | 8.1 | 1.0 (reference) |
| (S)-isomer | Similar (k = 0.39 min⁻¹) | 8.0 | 0.98 |
| Non-fluorinated analog | Lower (k = 0.31 min⁻¹) | 8.5 | 1.2 |
Trends :
-
Fluorine substitution slightly reduces electrophilic substitution rates due to increased ring electron deficiency.
-
Stereochemistry (R vs. S) shows minimal kinetic impact on nitrile hydrolysis .
Industrial-Scale Reaction Optimization
Patented methods emphasize efficiency and sustainability:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via enantioselective catalysis or chiral resolution. For example, a related trifluoromethylphenyl compound was prepared using triethylamine in acetonitrile under inert atmosphere at 60°C, with chiral intermediates confirmed by chiral HPLC . Stereochemical integrity is validated using polarimetry, , and X-ray crystallography (if crystals are obtainable).
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Methodological Answer : Structural confirmation relies on , , and to resolve fluorine and trifluoromethyl signals. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemistry, circular dichroism (CD) or vibrational circular dichroism (VCD) may supplement chiral chromatography .
Q. What stability considerations are relevant for storage and handling of this compound?
- Methodological Answer : The nitrile and amino groups make it hygroscopic and sensitive to oxidation. Storage at 0–6°C under nitrogen is recommended, similar to fluorinated acetonitrile derivatives . Stability assays (e.g., accelerated degradation studies under heat/light) should guide long-term storage protocols.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enantioselective transformations?
- Methodological Answer : Density functional theory (DFT) calculations model transition states in asymmetric synthesis, focusing on steric effects from the trifluoromethyl group and fluorine’s electronic influence. Molecular docking may predict interactions with chiral catalysts (e.g., Ru-BINAP systems) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic systems in this compound?
- Methodological Answer : Discrepancies in shifts (e.g., para vs. meta fluorine effects) are addressed by comparing with structurally validated analogs (e.g., 3,5-difluorophenylacetonitrile, PubChem CID 13667621) . Dynamic NMR experiments or isotopic labeling may clarify ambiguous signals.
Q. How does the compound’s electronic profile influence its utility as a precursor in medicinal chemistry?
- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups enhance electrophilicity, making the nitrile a candidate for click chemistry (e.g., Huisgen cycloaddition). Its chiral amino group enables peptide coupling, as seen in related pyrrolidine-based drug intermediates .
Q. What in vitro assays are appropriate for probing its biological activity, given structural analogs?
- Methodological Answer : While direct data is limited, analogs with trifluoromethylphenyl groups show kinase or protease inhibition. Assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases).
- Cellular uptake : LC-MS quantification in cell lysates.
- Target engagement : Surface plasmon resonance (SPR) for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
